An In-depth Technical Guide to 2,5-Diphenylbenzene-1,4-dicarboxylic Acid (CAS: 13962-92-0)
An In-depth Technical Guide to 2,5-Diphenylbenzene-1,4-dicarboxylic Acid (CAS: 13962-92-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Diphenylbenzene-1,4-dicarboxylic acid, also known by its systematic name [1,1':4',1''-Terphenyl]-2',5'-dicarboxylic acid, is a rigid, aromatic dicarboxylic acid. Its unique structural properties make it a valuable building block in supramolecular chemistry and materials science. This document provides a comprehensive technical overview of its synthesis, properties, and applications, with a particular focus on its use in the construction of Metal-Organic Frameworks (MOFs) and its potential as a component in the development of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).
Physicochemical Properties
A summary of the key physicochemical properties of 2,5-Diphenylbenzene-1,4-dicarboxylic acid is presented in the table below. These properties are crucial for understanding its behavior in various experimental conditions and for designing synthetic protocols.
| Property | Value | Source |
| CAS Number | 13962-92-0 | [1] |
| Molecular Formula | C₂₀H₁₄O₄ | [1] |
| Molecular Weight | 318.3 g/mol | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 291 °C | [3] |
| Boiling Point (Predicted) | 528.5 ± 50.0 °C | [3] |
| Density (Predicted) | 1.298 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 3.17 ± 0.36 | [4] |
| Storage Temperature | 2-8°C | [3] |
Synthesis
A plausible synthetic workflow is outlined below. Note: This is a generalized procedure and would require optimization of reaction conditions, catalysts, and purification methods.
Applications in Metal-Organic Frameworks (MOFs)
The primary application of 2,5-Diphenylbenzene-1,4-dicarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The rigid and linear nature of the terphenyl backbone, combined with the two carboxylic acid groups, allows for the formation of robust, porous, and crystalline structures when coordinated with metal ions or clusters.
General Experimental Protocol for MOF Synthesis (Solvothermal Method)
This protocol is a generalized procedure adapted from the synthesis of MOFs using similar aromatic dicarboxylic acid linkers. Optimization of temperature, reaction time, solvent, and metal-to-linker ratio is crucial for the successful synthesis of a specific MOF.
Materials:
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2,5-Diphenylbenzene-1,4-dicarboxylic acid (linker)
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Metal salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate)
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Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))
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Teflon-lined stainless-steel autoclave
Procedure:
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In a glass vial, dissolve a specific molar equivalent of 2,5-Diphenylbenzene-1,4-dicarboxylic acid in the chosen solvent (e.g., DMF).
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In a separate glass vial, dissolve the desired molar equivalent of the metal salt in the same solvent.
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Combine the two solutions in the Teflon liner of the autoclave.
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Seal the autoclave and place it in a programmable oven.
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Heat the autoclave to a specific temperature (typically between 100-150 °C) for a designated period (ranging from 12 to 48 hours).[5]
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After the reaction is complete, allow the autoclave to cool slowly to room temperature.
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The resulting crystalline product is isolated by filtration or decantation.
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The product is typically washed with fresh solvent to remove any unreacted starting materials.
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The solvent within the pores of the MOF is often exchanged with a more volatile solvent (e.g., chloroform or acetone) before activation.
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The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores, yielding the final porous material.
Potential Applications in Drug Development
While direct biological activity data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid is limited, its structural motifs are of interest in drug development, particularly in the design of Proteolysis-Targeting Chimeras (PROTACs).
Role as a Linker in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the POI and a ligand for an E3 ligase, connected by a chemical linker. The linker is a critical component that dictates the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the POI.[6][7]
The rigid terphenyl scaffold of 2,5-Diphenylbenzene-1,4-dicarboxylic acid can be used to create rigid linkers in PROTACs.[8] Rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[7] The dicarboxylic acid functional groups provide convenient attachment points for conjugating the POI and E3 ligase ligands through amide bond formation or other coupling chemistries.
Biological Activity of Terphenyl Derivatives
Natural and synthetic p-terphenyls have been reported to exhibit a range of biological activities, including cytotoxic, antimicrobial, antioxidant, and α-glucosidase inhibitory effects.[9][10] The biological activity is often dependent on the substitution pattern on the terphenyl core. While no specific biological data for 2,5-Diphenylbenzene-1,4-dicarboxylic acid has been found, its terphenyl scaffold suggests that derivatives could be explored for various therapeutic applications.
Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of 2,5-Diphenylbenzene-1,4-dicarboxylic acid.
Crystallographic Data
A crystal structure containing 2,5-Diphenylbenzene-1,4-dicarboxylic acid has been deposited in the Crystallography Open Database (COD) with the identification number 2234181 . Researchers can access the crystallographic information file (CIF) from the COD for detailed structural analysis.[11]
Spectroscopic Data
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¹H NMR: Aromatic protons would appear in the range of 7.0-8.5 ppm. The carboxylic acid protons would be highly deshielded, appearing as a broad singlet typically above 10 ppm.
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¹³C NMR: Aromatic carbons would resonate in the range of 120-150 ppm. The carbonyl carbons of the carboxylic acids would be found further downfield, typically above 165 ppm.
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Infrared (IR) Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid dimers around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.[12][13]
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Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z corresponding to its molecular weight (318.3 g/mol ).
Conclusion
2,5-Diphenylbenzene-1,4-dicarboxylic acid is a versatile and valuable building block for the construction of advanced materials and potentially for the development of novel therapeutics. Its rigid structure and well-defined geometry make it an excellent candidate for creating highly ordered and porous Metal-Organic Frameworks. Furthermore, its terphenyl scaffold presents opportunities for its use as a rigid linker in the design of potent and selective PROTACs. Further research into the synthesis, functionalization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in materials science and drug discovery.
References
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. Benzoic acid, phenyl ester [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. China CAS: 1580004-08-5 [[1,1':4',1''-Terphenyl]-2,2'',4,4''-tetracarboxylic Acid] Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 8. precisepeg.com [precisepeg.com]
- 9. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural diversity and biological activity of natural <i>p</i>-terphenyls [mlst.ouc.edu.cn]
- 11. m.youtube.com [m.youtube.com]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
